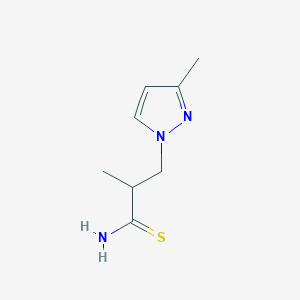

2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide

Description

2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide is a sulfur-containing heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 3-position and a thioamide functional group. This compound is structurally characterized by a propanethioamide backbone linked to the pyrazole moiety, which confers unique electronic and steric properties. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, owing to their ability to mimic natural heterocycles in biochemical interactions . The thioamide group enhances metal-binding capabilities, making it relevant in coordination chemistry and drug design.

Properties

IUPAC Name |

2-methyl-3-(3-methylpyrazol-1-yl)propanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-6(8(9)12)5-11-4-3-7(2)10-11/h3-4,6H,5H2,1-2H3,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVVATWWOYIQOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)CC(C)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501261616 | |

| Record name | α,3-Dimethyl-1H-pyrazole-1-propanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006319-96-5 | |

| Record name | α,3-Dimethyl-1H-pyrazole-1-propanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,3-Dimethyl-1H-pyrazole-1-propanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501261616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide typically involves the reaction of 3-methyl-1H-pyrazole with 2-bromo-3-methylpropanethioamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thioamide group to an amine.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Nitrated or halogenated pyrazole derivatives

Scientific Research Applications

2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its antiparasitic, antimicrobial, and anticancer properties.

Industry: Utilized in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thioamide group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core Influence Pyrazole vs. Triazole: The pyrazole ring in the target compound provides a rigid, planar structure with two adjacent nitrogen atoms, favoring π-π stacking and hydrogen bonding . Biological Activity: Triazole derivatives are more commonly associated with antifungal applications (e.g., fluconazole analogs), while pyrazole-thioamide hybrids are explored for metal chelation and enzyme inhibition .

Comparatively, 1-methyl-1H-pyrazole-4-carbothioamide (CAS 1094692-47-3) places the thioamide group at the 4-position, altering electronic distribution and reactivity .

Safety and Handling

- Both the target compound and its triazole analog (CAS 1071703-95-1) are classified as harmful (R22, R43), necessitating protective gear during handling .

Synthetic Accessibility

- Pyrazole-thioamide derivatives are typically synthesized via condensation reactions between pyrazole amines and thioacylating agents, as exemplified in methods using 1,4-dioxane and triethylamine . Triazole analogs often require click chemistry or copper-catalyzed azide-alkyne cycloadditions, which are less applicable to pyrazole systems .

Research Findings and Implications

- Hydrogen Bonding Patterns : The thioamide group in the target compound participates in N–H···S and S···H–N interactions, as inferred from graph-set analysis of similar crystals . These interactions influence solubility and crystallinity, critical for formulation in drug delivery systems.

Biological Activity

2-Methyl-3-(3-methyl-1H-pyrazol-1-yl)propanethioamide is a heterocyclic compound characterized by its pyrazole ring structure. Its molecular formula is , with a molecular weight of 183.27 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

The synthesis of this compound typically involves the reaction of 3-methyl-1H-pyrazole with 2-bromo-3-methylpropanethioamide under basic conditions, often using potassium carbonate as a base in a solvent like dimethylformamide (DMF) . The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes. The thioamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting their activity. This interaction suggests that the compound may serve as an enzyme inhibitor or ligand in various biochemical assays .

Antiparasitic and Antimicrobial Properties

Research indicates that this compound exhibits antiparasitic and antimicrobial properties. In vitro studies have shown effectiveness against various pathogens, making it a candidate for further investigation in drug development .

Case Study 1: Enzyme Inhibition

A study investigated the compound's role as an inhibitor of certain enzymes involved in metabolic pathways. The results demonstrated significant inhibition rates, suggesting its potential utility in treating diseases linked to these enzymes .

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against a range of bacterial strains. The findings revealed that it possessed notable antibacterial activity, particularly against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values indicated promising efficacy .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 3-Methyl-1H-pyrazole | C_4H_6N_2 | Precursor in synthesis; less biological activity |

| 2-Methyl-3-(1H-pyrazol-1-yl)propanethioamide | C_7H_{11}N_3S | Similar structure; varying biological activity |

| 3-(3-Methyl-1H-pyrazol-1-yl)propanethioamide | C_8H_{13}N_3S | Potential biological activity; structural isomer |

This table illustrates the uniqueness of this compound due to its specific substitution pattern on the pyrazole ring, influencing both reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.